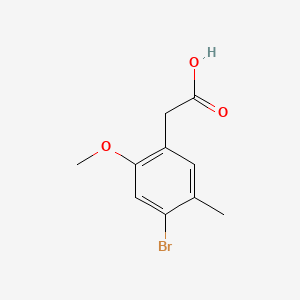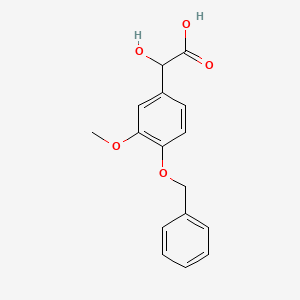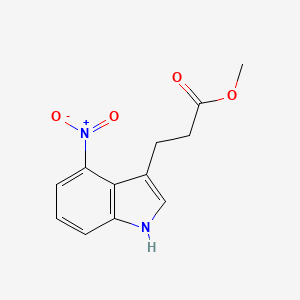![molecular formula C6H4ClN3O B13707110 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula C6H4ClN3O. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Cyclization Reactions: The compound can form different ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanol sodium (MeONa), butanol (BuOH), and various acylating agents. Reaction conditions often involve heating under reflux to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield different pyrido[2,3-d]pyrimidin-5-one or pyrido[2,3-d]pyrimidin-7-one derivatives .
科学的研究の応用
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Uniqueness
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is unique due to its specific structure and the presence of a chlorine atom, which can be further modified to enhance its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications .
特性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-2-4-3(10-6)1-5(11)9-4/h2H,1H2,(H,9,11) |
InChIキー |
BAXXTCKYYRKXNZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC(=NC=C2NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)



![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)




![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)


